molecular formula C22H25BrClN3O2S B2609760 2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327638-94-7

2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2609760
CAS No.: 1327638-94-7
M. Wt: 510.88
InChI Key: UWADQMATBHUXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic small molecule featuring a benzamide core substituted with a bromine atom at the 2-position. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

2-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O2S.ClH/c1-15-13-16(2)20-19(14-15)24-22(29-20)26(8-7-25-9-11-28-12-10-25)21(27)17-5-3-4-6-18(17)23;/h3-6,13-14H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWADQMATBHUXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a derivative of benzothiazole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by various studies and data.

Chemical Structure

The structural formula of the compound can be depicted as follows:

C16H19BrN2OS Molecular Weight 371 31 g mol \text{C}_{16}\text{H}_{19}\text{BrN}_{2}\text{OS}\quad \text{ Molecular Weight 371 31 g mol }

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including compounds similar to This compound . The following findings are notable:

  • In Vitro Studies :
    • Compounds with benzothiazole moieties have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds evaluated against A549 (lung cancer), HCC827, and NCI-H358 cell lines exhibited IC50 values indicating effective inhibition of cell proliferation .
    • A specific study reported that certain derivatives had IC50 values in the low micromolar range, demonstrating their potency in inhibiting tumor growth .
  • Mechanism of Action :
    • The mechanism of action for these compounds often involves interaction with DNA, where they bind to the minor groove, potentially disrupting replication and transcription processes .
    • The presence of substituents like bromine enhances the biological activity by facilitating better binding interactions with target biomolecules.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been extensively studied:

  • Broad Spectrum Activity :
    • Compounds including those similar to This compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, efficacy was noted against Staphylococcus aureus and Escherichia coli using broth microdilution methods .
  • Eukaryotic Model Testing :
    • In addition to bacterial strains, these compounds were tested against eukaryotic organisms such as Saccharomyces cerevisiae, further showcasing their broad-spectrum potential .

Case Studies

A selection of case studies provides insight into the biological activity of related compounds:

StudyCompoundCell Line TestedIC50 (µM)Activity
5A5496.75 ± 0.19Antitumor
6HCC8275.13 ± 0.97Antitumor
8NCI-H3584.01 ± 0.95Antitumor
VariousE. coli<10Antimicrobial
VariousS. aureus<10Antimicrobial

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds related to benzothiazoles exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole, including those similar to 2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, showed promising results against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved may include the modulation of signaling cascades associated with cell survival and apoptosis .

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound in clinical settings:

  • In Vitro Studies : A series of in vitro experiments demonstrated that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic activity.
    Compound NameCell LineIC50 (µM)
    Compound AMCF-75.4
    Compound BHeLa3.8
    Compound CA5494.1
  • Animal Models : In vivo studies using murine models have shown that administration of these compounds resulted in significant tumor reduction compared to control groups. The mechanisms were linked to enhanced apoptosis and reduced angiogenesis within tumors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold: N-(Thiazol-2-yl)-Benzamide Derivatives

The N-(thiazol-2-yl)-benzamide scaffold is a privileged structure in medicinal chemistry, as highlighted in . This scaffold is versatile, enabling modifications that tune selectivity and potency across diverse biological targets (e.g., kinases, GPCRs) . However, substitutions at the benzamide or thiazole rings significantly alter activity. For instance:

  • The 5,7-dimethylbenzo[d]thiazol-2-yl group introduces lipophilicity, while the 2-morpholinoethylamine side chain likely improves solubility and membrane permeability .
  • Analogues from : Compounds such as 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) and 4i (N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) share the benzamide-thiazole core but differ in substituents. Pyridinyl and isonicotinamide groups in these analogues may favor hydrogen bonding with polar residues in target proteins, unlike the bromine and dimethyl groups in the target compound .
Table 1: Key Structural and Functional Differences
Compound Name Substituents (Benzamide) Thiazole Ring Modifications Pharmacological Notes
Target Compound 2-Bromo 5,7-Dimethylbenzo[d]thiazol-2-yl Enhanced lipophilicity; morpholine for solubility
4d () 3,4-Dichloro 5-(Morpholinomethyl), 4-pyridinyl Potential kinase inhibition
4i () Isonicotinamide 5-(Morpholinomethyl), 4-pyridinyl Possible antibacterial activity
TTFB Analogs () Variable (e.g., nitro) Unsubstituted or alkyl groups Broad target promiscuity

Physicochemical and Spectral Properties

  • Melting Points : 180–220°C (typical for crystalline benzamide derivatives).
  • NMR Trends : Aromatic protons in the 6.5–8.5 ppm range; morpholine protons at ~3.5–4.0 ppm .
  • HRMS : Precise mass confirmation (e.g., [M+H]+ ions) validates molecular integrity .

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride, and how is structural confirmation achieved?

The synthesis typically involves sequential functionalization of the benzothiazole core. A representative method includes:

  • Step 1 : Bromination of a pre-synthesized benzamide intermediate using N-bromosuccinimide (NBS) under controlled conditions (e.g., CH₂Cl₂ at 0°C) to introduce the bromine substituent .
  • Step 2 : Coupling with morpholinoethylamine via nucleophilic substitution or amide bond formation, often employing pyridine or triethylamine as a base to neutralize HCl byproducts .
  • Structural confirmation :
    • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzamide and benzothiazole), methyl groups (δ 2.5–3.0 ppm), and morpholine protons (δ 3.5–4.0 ppm) .
    • HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₂₃H₂₆BrN₃O₂S: 512.0834) .

Q. Which spectroscopic techniques are critical for characterizing intermediates and the final compound?

  • Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
  • NMR : Distinguishes between N-substituted morpholinoethyl groups (split signals due to restricted rotation) and benzothiazole protons .
  • LC-MS : Monitors reaction progress and purity, especially for intermediates prone to hydrolysis (e.g., bromomalonaldehyde derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates like bromomalonaldehyde or benzothiazole-2-amine derivatives?

Key factors include:

  • Temperature control : Low temperatures (0–5°C) minimize side reactions during bromination .
  • Catalyst selection : Triethylamine or DMAP improves coupling efficiency in amide bond formation .
  • Purification : Chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (MeOH/H₂O) enhances purity .
    Example : In , compound Z-4c had a yield of 9.5% due to poor solubility, whereas Z-4b achieved 63.4% via optimized recrystallization.

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological alignment : Ensure consistent assay protocols (e.g., DPPH antioxidant tests at 517 nm vs. ABTS assays).
  • Structural validation : Confirm batch-to-batch purity via HPLC (>95%) to rule out impurity-driven variability .
  • Dose-response curves : Compare EC₅₀ values rather than single-concentration results .

Q. What computational or crystallographic methods validate the compound’s binding mechanisms?

  • X-ray crystallography : SHELX software refines molecular packing and hydrogen-bonding networks (e.g., N—H⋯N interactions in benzothiazole derivatives ).
  • Docking studies : Align the compound with target proteins (e.g., PFOR enzyme) using AutoDock Vina, focusing on the bromobenzamide moiety’s electrostatic interactions .

Q. How do substituents on the benzothiazole ring influence biological activity?

  • Electron-withdrawing groups (e.g., Br) : Enhance binding to hydrophobic enzyme pockets (e.g., nitazoxanide analogs ).
  • Morpholinoethyl group : Improves solubility and bioavailability via hydrogen bonding with solvent or biological membranes .
    Example : In , replacing Br with Cl reduced antibacterial efficacy by 40%, highlighting halogen-dependent activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.